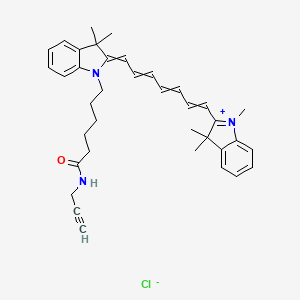
Cy7 alkyne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cy7 alkyne is a derivative of the heptamethine cyanine dye family, known for its near-infrared fluorescence properties. This compound is widely used in the field of bioimaging and fluorescence labeling due to its ability to emit light in the near-infrared region, which allows for deeper tissue penetration and reduced background fluorescence .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cy7 alkyne can be synthesized through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as “click chemistry.” This reaction involves the coupling of an azide-functionalized Cy7 dye with an alkyne group under mild conditions . The reaction is typically carried out in the presence of a copper catalyst and a ligand that stabilizes the copper in its +1 oxidation state .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors to ensure consistent quality and yield. The process includes the purification of the final product through techniques such as high-performance liquid chromatography (HPLC) to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Cy7 alkyne primarily undergoes click chemistry reactions, specifically the CuAAC reaction. This reaction is highly efficient and selective, forming a stable triazole ring . Additionally, this compound can participate in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, which do not require a copper catalyst .
Common Reagents and Conditions
CuAAC Reaction: Copper sulfate (CuSO₄) and sodium ascorbate are commonly used as the copper source and reducing agent, respectively.
SPAAC Reaction: Strained cyclooctynes are used to facilitate the reaction without the need for a copper catalyst.
Major Products Formed
The major product formed from the CuAAC reaction is a triazole-linked Cy7 conjugate, which retains the fluorescent properties of the Cy7 dye .
Scientific Research Applications
Cy7 alkyne has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry: Used as a fluorescent tag for studying molecular interactions and reaction mechanisms.
Biology: Employed in bioimaging to visualize cellular processes and track biomolecules in live cells.
Medicine: Utilized in diagnostic imaging to detect tumors and monitor therapeutic responses.
Industry: Applied in the development of fluorescent probes for quality control and environmental monitoring.
Mechanism of Action
Cy7 alkyne exerts its effects through its fluorescent properties. When excited by light of a specific wavelength, the compound emits light in the near-infrared region. This fluorescence is used to label and track biomolecules in various applications . The molecular targets and pathways involved include the specific binding of this compound to azide-functionalized biomolecules through click chemistry reactions .
Comparison with Similar Compounds
Cy7 alkyne is unique due to its near-infrared fluorescence, which allows for deeper tissue penetration and reduced background fluorescence compared to other fluorescent dyes . Similar compounds include:
Alexa Fluor 750: Another near-infrared dye with similar fluorescence properties.
IRDye 750: Known for its stability and brightness in near-infrared imaging.
Cyanine 7.5 alkyne: A derivative of Cy7 with slightly different spectral properties.
This compound stands out due to its high photostability and efficiency in click chemistry reactions, making it a preferred choice for many bioimaging applications .
Properties
Molecular Formula |
C37H44ClN3O |
|---|---|
Molecular Weight |
582.2 g/mol |
IUPAC Name |
6-[3,3-dimethyl-2-[7-(1,3,3-trimethylindol-1-ium-2-yl)hepta-2,4,6-trienylidene]indol-1-yl]-N-prop-2-ynylhexanamide;chloride |
InChI |
InChI=1S/C37H43N3O.ClH/c1-7-27-38-35(41)26-14-11-19-28-40-32-23-18-16-21-30(32)37(4,5)34(40)25-13-10-8-9-12-24-33-36(2,3)29-20-15-17-22-31(29)39(33)6;/h1,8-10,12-13,15-18,20-25H,11,14,19,26-28H2,2-6H3;1H |
InChI Key |
SNHQCXZQRHDGCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCC#C)(C)C)C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















